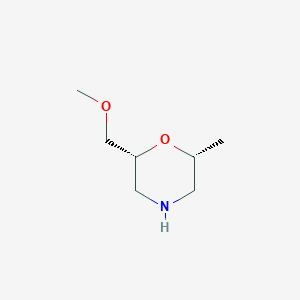
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine is a chemical compound with a morpholine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a morpholine derivative, which is then subjected to methylation and methoxymethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Análisis De Reacciones Químicas
Types of Reactions
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Aplicaciones Científicas De Investigación
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may enhance synaptic plasticity in mood-regulating brain areas, which could be beneficial in treating certain neurological conditions .
Comparación Con Compuestos Similares
Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can be compared with other similar compounds, such as:
(2R,6R)-hydroxynorketamine: This compound is a ketamine metabolite with potential antidepressant properties but lacks the dissociative and abuse potential of ketamine.
(2S,6S)-hydroxynorketamine: Another ketamine metabolite with similar properties to (2R,6R)-hydroxynorketamine.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of its analogs .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
(2R,6R)-2-(methoxymethyl)-6-methylmorpholine |
InChI |
InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
YJYOZGVMEGKXIU-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@@H](O1)COC |
SMILES canónico |
CC1CNCC(O1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)



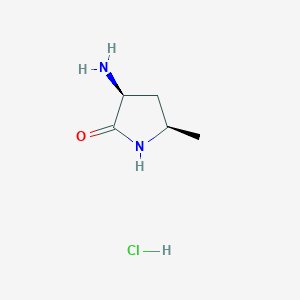


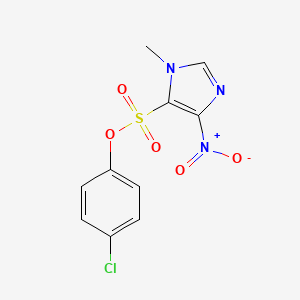
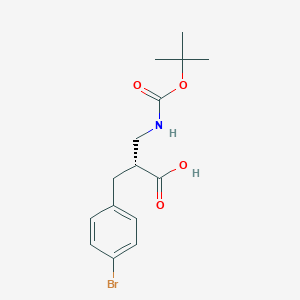
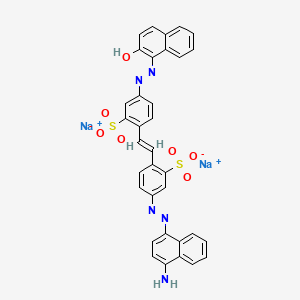
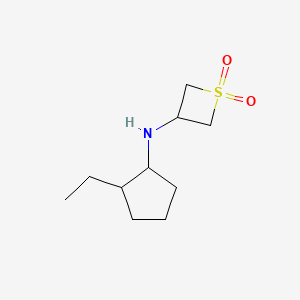
![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)


